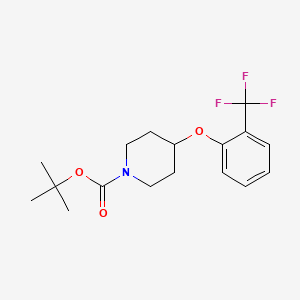

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

Descripción

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a phenoxy substituent at the 4-position of the piperidine ring. The phenoxy group is further substituted with a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. The Boc group enhances stability during synthetic processes, while the trifluoromethylphenoxy moiety contributes to electronic and steric effects that influence biological activity and solubility.

Propiedades

IUPAC Name |

tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYLUTZGNZLFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677459 | |

| Record name | tert-Butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921605-76-7 | |

| Record name | tert-Butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Boc-Protected 4-Aminopiperidine

The initial step involves synthesizing Boc-protected 4-aminopiperidine, which serves as a key intermediate for subsequent functionalization.

- Starting Material: 4-piperidinecarboxamide (or 4-piperidyl urea)

- Reagents: Di-tert-butyl dicarbonate (Boc anhydride), triethylamine, dichloromethane, acetone

- Conditions: Stirring at room temperature for 8-10 hours, followed by pH adjustment, extraction, and crystallization

4-piperidinecarboxamide + Boc anhydride + triethylamine → Boc-protected piperidine (1-boc-4-piperidyl urea)

This process yields high-purity Boc-protected intermediates suitable for further modifications.

Reference: ,

Formation of 4-Aminopiperidine via Bromination and Reflux

Bromination of Boc-protected piperidine derivatives facilitates the introduction of a reactive site for subsequent substitution with phenoxy groups.

- Reagents: Bromine, sodium hydroxide solution

- Conditions: Reflux at controlled temperature (around 25°C), followed by acid quenching

Boc-protected piperidine + bromine + NaOH → 4-bromo-Boc-piperidine

Subsequent hydrolysis or deprotection yields 4-aminopiperidine

Notes: This step is critical for enabling nucleophilic aromatic substitution, as it introduces a good leaving group.

Reference: ,

Coupling with 2-(Trifluoromethyl)phenol (Phenoxy Group Introduction)

The key step involves coupling the amino-piperidine with 2-(Trifluoromethyl)phenol to form the phenoxy linkage.

- Reagents: 2-(Trifluoromethyl)phenol, suitable coupling agents (e.g., potassium carbonate or cesium carbonate), solvents like DMF or acetonitrile

- Conditions: Elevated temperature (80-120°C), under inert atmosphere

4-aminopiperidine + 2-(Trifluoromethyl)phenol + base → 1-(4-(2-(Trifluoromethyl)phenoxy)piperidin-4-yl)

This nucleophilic aromatic substitution forms the core trifluoromethylphenoxy-piperidine structure.

Research indicates that the phenolic coupling is efficient under basic conditions, with yields affected by the nature of the base and temperature.

Reference: ,

Boc Deprotection and Final Purification

The Boc protecting group is removed under acidic conditions, typically using HCl in dioxane or similar solvents.

- Reagents: Hydrochloric acid in dioxane

- Conditions: Stirring at room temperature, followed by extraction and purification

Boc-protected intermediate + HCl → Final compound: 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

The deprotected compound is then purified via recrystallization or chromatography.

Notes: The process yields a stable, high-purity product suitable for pharmaceutical applications.

Reference: ,

Data Table: Summary of Preparation Methods

Research Findings and Notes

- Reaction Efficiency: The coupling reactions generally proceed with high yields (above 80%) under optimized conditions.

- Purity & Stability: The final products are stable and of high purity, suitable for pharmaceutical development.

- Industrial Relevance: The methods are amenable to scale-up, with straightforward purification steps.

- Key Precursors: The synthesis heavily relies on Boc-protected piperidine derivatives and phenolic coupling reagents, emphasizing the importance of protecting group strategies.

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine lies in its potential therapeutic effects. The unique structural features allow it to interact with various biological targets, making it suitable for the development of new pharmaceuticals.

- Biological Activity : Research indicates that this compound may exhibit significant binding affinity to receptors and enzymes involved in critical biological pathways. The trifluoromethyl group is known to enhance metabolic stability, which can lead to improved pharmacokinetic properties and bioavailability .

- Therapeutic Implications : Studies suggest that compounds with similar structures have potential applications in treating conditions such as cancer and neurodegenerative diseases. The enhanced interactions due to the trifluoromethyl substitution may improve efficacy against specific targets .

Chemical Synthesis

The synthesis of this compound involves several key steps that can be optimized for yield and purity:

- Key Reagents : Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions help in forming the desired piperidine derivatives .

- Optimization : Reaction conditions such as temperature and solvent choice are crucial in maximizing the yield of this compound during synthesis.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is essential for predicting its biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-[2-(Trifluoromethyl)phenoxy]piperidine | Piperidine ring with trifluoromethyl phenoxy substitution | Lacks Boc protection |

| 4-(Trifluoromethyl)aniline | Aniline derivative with trifluoromethyl group | No piperidine structure |

| 3-[2-(Trifluoromethyl)phenyl]pyridine | Pyridine ring substituted with trifluoromethyl phenyl | Different heterocyclic structure |

This table highlights how the presence of the Boc group and the trifluoromethyl moiety can significantly alter the compound's interaction with biological targets compared to other structurally similar compounds.

Case Studies

Several case studies demonstrate the applications and efficacy of this compound:

- Anticancer Studies : Research has shown that derivatives similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell proliferation in breast and lung cancer models .

- Mechanistic Insights : Investigations into the mechanism of action reveal that compounds like this compound may inhibit specific kinases associated with cancer signaling pathways, leading to apoptosis in affected cells .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Chemical and Physical Properties

Key physicochemical comparisons are highlighted below:

- Boc Protection: The Boc group in this compound increases molecular weight (357.37) compared to unprotected analogues like 4-(2-(Trifluoromethyl)phenoxy)piperidine HCl (295.70) . Boc groups also reduce reactivity at the nitrogen, enabling selective deprotection in multistep syntheses.

- Trifluoromethoxy vs. Trifluoromethyl: The -OCF₃ group in 4-(4-Trifluoromethoxy-phenyl)piperidine is more polar than -CF₃, which may improve aqueous solubility but reduce lipophilicity .

- Boiling Points: Estimated boiling points for Boc-protected derivatives (e.g., 432.9°C for 1-Boc-4-cyano-4-(2-CF₃-phenyl)piperidine ) are higher than unprotected analogues due to increased molecular weight and stability.

Actividad Biológica

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine, a compound with the CAS number 921605-76-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a trifluoromethylphenoxy group and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the trifluoromethyl group enhances lipophilicity and may influence its biological interactions.

Biological Activities

Antitumor Properties

Research indicates that compounds with similar structures exhibit significant antitumor activities. For instance, studies have shown that various piperidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanisms often involve the modulation of apoptotic pathways, including caspase activation and mitochondrial dysfunction .

Anti-inflammatory Effects

The trifluoromethyl group is known to enhance the pharmacological profile of compounds. Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific pro-inflammatory cytokines and pathways, although direct evidence for this specific compound is still limited .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Mitochondrial Complex III : Similar compounds have been shown to inhibit mitochondrial respiration, leading to decreased ATP production and increased reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .

- Modulation of Cell Signaling Pathways : Evidence suggests that piperidine derivatives can influence various signaling cascades involved in cell proliferation and survival, potentially leading to altered gene expression profiles in tumor cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in MCF-7 cells | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Mitochondrial Inhibition | Disruption of ATP synthesis |

Case Study: Antitumor Efficacy

In a study evaluating various piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed that the compound induced G1 phase arrest and promoted apoptosis through caspase activation pathways .

Future Directions

Further research is needed to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : To clarify the molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves a nucleophilic substitution reaction where 4-hydroxy-1-Boc-piperidine reacts with 2-(trifluoromethyl)phenol derivatives under basic conditions. Key steps include:

- Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalyst like DMAP to prevent side reactions .

- Phenoxy Substitution : The hydroxyl group on position 4 of the piperidine ring is activated (e.g., via mesylation or tosylation) and displaced by 2-(trifluoromethyl)phenol in the presence of a base such as NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 60–80% depending on solvent choice and reaction time .

Q. What spectroscopic methods are essential for characterizing this compound, and how are data interpreted?

Critical techniques include:

- ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR), the trifluoromethyl group (apparent as a singlet in ¹³C NMR at δ ~120–125 ppm), and the piperidine ring protons (distinct splitting patterns at δ ~3–4 ppm) .

- HPLC-MS : Verify purity (>95%) and molecular weight (expected [M+H]⁺ for C₁₇H₂₁F₃NO₃: ~368.3 g/mol) .

- FT-IR : Identify carbonyl stretching (C=O of Boc group at ~1680–1720 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

- Toxicity : Acute oral toxicity (Category 3, H301) necessitates gloves, lab coats, and fume hood use .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE) methodologies?

- Factor Screening : Use fractional factorial designs to test variables like solvent polarity (e.g., DMF vs. acetonitrile), base strength (NaOH vs. K₂CO₃), and temperature (25–80°C) .

- Response Surface Modeling : Central Composite Design (CCD) can identify optimal conditions. For example, higher temperatures (60–70°C) in DMF may improve nucleophilic substitution efficiency but risk Boc deprotection .

- Statistical Validation : Analyze variance (ANOVA) to confirm model significance (p < 0.05) and reproducibility .

Q. How do researchers resolve discrepancies between computational predictions and experimental data for this compound’s stability?

- In Silico Tools : Predict degradation pathways using software like ACD/Labs or Gaussian (e.g., hydrolysis of the Boc group under acidic conditions) .

- Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and monitor via HPLC. For instance, acidic conditions (pH < 3) may cleave the Boc group, reducing purity .

- Data Reconciliation : Cross-validate with spectroscopic data (e.g., loss of Boc signals in NMR after degradation) .

Q. What advanced analytical techniques are used to study its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., serotonin or dopamine transporters) with immobilized protein targets .

- X-ray Crystallography : Resolve 3D structures of the compound bound to enzymes (e.g., cytochrome P450 isoforms) to identify key binding motifs .

- Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites in in vitro hepatocyte models .

Q. How is the compound’s stability under varying storage conditions systematically evaluated?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products monthly via UPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants using diode-array detectors .

- Excipient Compatibility : Co-formulate with common excipients (e.g., lactose, PVP) and monitor physical/chemical interactions via DSC and FT-IR .

Methodological Resources

- Synthesis Protocols : Refer to NIST-recommended procedures for Boc-protected piperidines .

- Analytical Standards : Use certified reference materials (e.g., Cayman Chemical’s 4-Anilino-1-Boc-piperidine analogs) for calibration .

- Safety Guidelines : Follow OSHA and GHS protocols outlined in Safety Data Sheets (SDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.